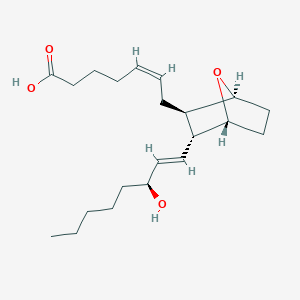
ST-836
Übersicht
Beschreibung
ST-836 Hydrochlorid ist ein potenter Dopaminrezeptorligand mit hoher Affinität zu Dopamin-D3- und D2-Rezeptoren. Es hat sich gezeigt, dass es aufgrund seiner Fähigkeit, Dopaminrezeptoren effektiv zu modulieren, Potenzial für die Behandlung der Parkinson-Krankheit hat .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound Hydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die Verbindung wird typischerweise durch eine Reihe von organischen Reaktionen synthetisiert, darunter nukleophile Substitution und Cyclisierungsreaktionen. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Wasser, wobei Ultraschall zur Verbesserung der Löslichkeit eingesetzt wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Nukleophile Substitutionsreaktionen sind üblich bei der Synthese und Modifikation von this compound Hydrochlorid.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound Hydrochlorid verwendet werden, sind:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Lösungsmittel: Dimethylsulfoxid (DMSO), Wasser und andere organische Lösungsmittel.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
This compound Hydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung in Studien über Dopaminrezeptorliganden und deren Interaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Dopaminrezeptoren in verschiedenen biologischen Systemen.
Medizin: Potenzielles Therapeutikum für die Parkinson-Krankheit aufgrund seiner Fähigkeit, Dopaminrezeptoren zu modulieren.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Dopaminrezeptoren abzielen
Wirkmechanismus
This compound Hydrochlorid entfaltet seine Wirkung, indem es mit hoher Affinität an Dopamin-D3- und D2-Rezeptoren bindet. Diese Bindung moduliert die Aktivität dieser Rezeptoren, was zu Veränderungen in den Dopamin-Signalwegen führt. Der Wirkmechanismus der Verbindung beinhaltet die Aktivierung oder Hemmung spezifischer molekularer Zielstrukturen, was zu therapeutischen Wirkungen bei Erkrankungen wie der Parkinson-Krankheit führen kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ST-836 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
ST-836 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound hydrochloride.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound hydrochloride include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), water, and other organic solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
ST-836 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dopamine receptor ligands and their interactions.
Biology: Investigated for its effects on dopamine receptors in various biological systems.
Medicine: Potential therapeutic agent for Parkinson’s disease due to its ability to modulate dopamine receptors.
Industry: Used in the development of new drugs targeting dopamine receptors
Wirkmechanismus
ST-836 hydrochloride exerts its effects by binding to dopamine D3 and D2 receptors with high affinity. This binding modulates the activity of these receptors, leading to changes in dopamine signaling pathways. The compound’s mechanism of action involves the activation or inhibition of specific molecular targets, which can result in therapeutic effects for conditions like Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pramipexol: Ein weiterer Dopaminrezeptoragonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Ropinirol: Ein Dopaminagonist mit ähnlichen Anwendungen bei der Behandlung der Parkinson-Krankheit.
Rotigotin: Ein Dopaminagonist, der in transdermalem Pflaster zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Einzigartigkeit von ST-836 Hydrochlorid
This compound Hydrochlorid ist aufgrund seiner hohen Affinität zu Dopamin-D3-Rezeptoren einzigartig, was es von anderen Dopaminrezeptoragonisten unterscheidet. Diese hohe Affinität macht es zu einem vielversprechenden Kandidaten für weitere Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4OS/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2/h4-7,18-19H,3,8-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWFSOOHVWOZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654855 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148156-63-1 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)




![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)

